
Silane, (ethenyloxy)triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (ethenyloxy)triethyl-, also known as triethylvinylsilane, is an organosilicon compound with the formula C_8H_18OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one ethenyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (ethenyloxy)triethyl- typically involves the reaction of triethylsilane with vinyl ethers under specific conditions. One common method is the hydrosilylation reaction, where triethylsilane reacts with vinyl ethers in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Silane, (ethenyloxy)triethyl- is scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production. Additionally, the purification process involves distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Silane, (ethenyloxy)triethyl- undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Acts as a reducing agent in organic synthesis.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction is carried out at elevated temperatures.
Reduction: Commonly used with reagents like lithium aluminum hydride (LiAlH_4) or polymethylhydrosiloxane (PMHS).
Substitution: Various nucleophiles can be used to replace the ethenyloxy group.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Reduction: Results in the formation of hydrocarbons or silyl ethers.
Substitution: Yields a variety of functionalized silanes depending on the nucleophile used.
科学的研究の応用
Silane, (ethenyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which Silane, (ethenyloxy)triethyl- exerts its effects is primarily through the formation of silicon-carbon bonds. The silicon-hydrogen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. In hydrosilylation, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, forming new Si-C bonds. This reactivity is facilitated by the presence of catalysts that activate the silicon-hydrogen bond.
類似化合物との比較
Silane, (ethenyloxy)triethyl- can be compared with other similar compounds such as:
Triethylsilane: Similar in structure but lacks the ethenyloxy group, making it less versatile in certain reactions.
Vinyltrimethoxysilane: Contains methoxy groups instead of ethyl groups, leading to different reactivity and applications.
Phenylsilane: Contains a phenyl group instead of ethyl groups, resulting in different chemical properties and uses.
The uniqueness of Silane, (ethenyloxy)triethyl- lies in its combination of the ethenyloxy group with the triethylsilane structure, providing a balance of reactivity and stability that is advantageous in various chemical processes.
特性
CAS番号 |
3931-86-0 |
|---|---|
分子式 |
C8H18OSi |
分子量 |
158.31 g/mol |
IUPAC名 |
ethenoxy(triethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 |
InChIキー |
VORUKHHXZIWFNJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


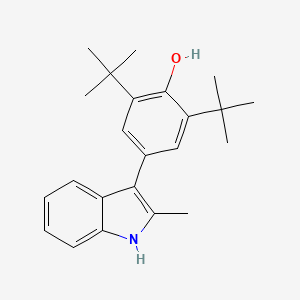
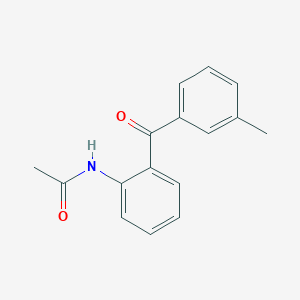
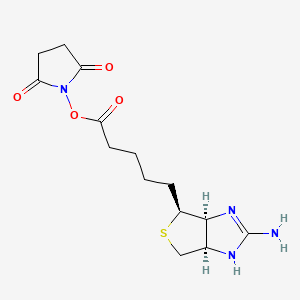
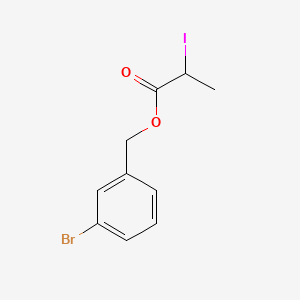
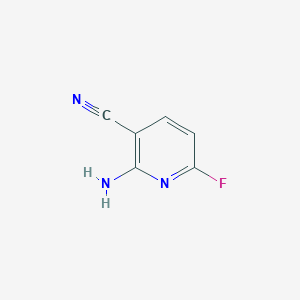

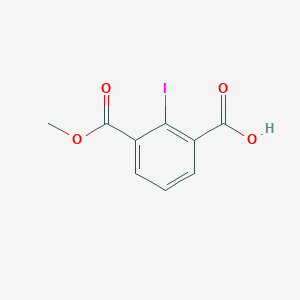
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
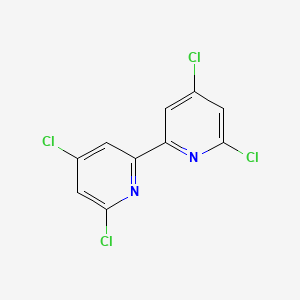
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
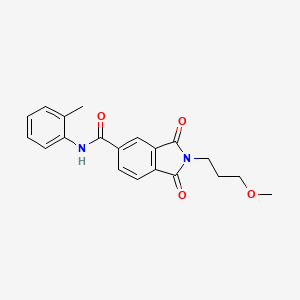
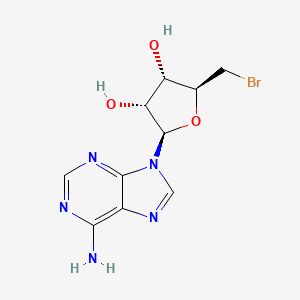
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
